Ethyl 8-methoxy-4-(methylamino)quinoline-3-carboxylate
Description
Ethyl 8-methoxy-4-(methylamino)quinoline-3-carboxylate is a quinoline derivative characterized by:
- 8-Methoxy group: Enhances lipophilicity and may influence electronic properties.
- Ethyl ester moiety: Affects solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 8-methoxy-4-(methylamino)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-14(17)10-8-16-13-9(12(10)15-2)6-5-7-11(13)18-3/h5-8H,4H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJOAUGPZDHFLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC)C=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-methoxy-4-(methylamino)quinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 8-methoxyquinoline.
Nitration and Reduction: The 8-methoxyquinoline undergoes nitration followed by reduction to yield 8-methoxy-4-aminoquinoline.
Methylation: The amino group is then methylated to form 8-methoxy-4-(methylamino)quinoline.
Esterification: Finally, the carboxylation of the quinoline ring and subsequent esterification with ethanol produces this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts are explored to make the process more efficient and environmentally friendly .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylamino groups.
Reduction: Reduction reactions can target the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Products include quinoline N-oxides and carboxylic acids.
Reduction: Dihydroquinoline derivatives are formed.
Substitution: Various substituted quinoline derivatives are produced.
Scientific Research Applications
Ethyl 8-methoxy-4-(methylamino)quinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antimalarial drugs and other therapeutic agents.
Biological Studies: The compound is used in studies investigating the biological activities of quinoline derivatives, including their antimicrobial and anticancer properties.
Chemical Synthesis: It is utilized as a building block in the synthesis of more complex organic molecules.
Industrial Applications: The compound finds use in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of Ethyl 8-methoxy-4-(methylamino)quinoline-3-carboxylate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes, such as DNA gyrase and topoisomerase.
Pathways Involved: It may inhibit the replication of DNA and RNA, leading to the disruption of cellular functions in microorganisms and cancer cells.
Pharmacological Effects: The compound’s effects include antimicrobial, antimalarial, and anticancer activities, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their substituent-driven differences:
Impact of Substituents on Properties
- Position 8 :
- Position 4: Methylamino (NHCH₃): Enhances hydrogen-bond donor capacity compared to hydroxyl or oxo groups.
- Position 6/7 :
- Fluorine or trifluoromethyl (CF₃): Improves metabolic stability and bioavailability .
Biological Activity
Ethyl 8-methoxy-4-(methylamino)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered significant attention in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications in various therapeutic contexts.
Chemical Structure and Properties
- Molecular Formula : C13H16N2O3
- Molecular Weight : 248.28 g/mol
- Key Functional Groups : Methoxy group, methylamino group, ethyl ester
The unique structure of this compound contributes to its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
This compound operates through several biochemical pathways:
- Enzyme Inhibition : The compound interacts with specific enzymes, modulating their activity and influencing cellular processes.
- Receptor Binding : It may bind to various receptors, affecting signal transduction pathways.
- Cellular Pathways : The compound has been shown to impact pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating significant efficacy.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Candida albicans | 16.69 - 78.23 µM |
These findings suggest its potential as a therapeutic agent in treating infections caused by resistant strains of bacteria and fungi .
Antitumor Activity
The compound has also shown promise in cancer research. Studies indicate that it may inhibit tumor cell growth through apoptosis induction and cell cycle arrest mechanisms.
- Cell Lines Tested : KARPAS-299 (anaplastic lymphoma)
- IC50 Values : The compound demonstrated an IC50 value of approximately 36.8 nM for cell growth inhibition in KARPAS-299 cells .
Case Studies
- Antimicrobial Efficacy : A study involving the synthesis and testing of various quinoline derivatives highlighted the superior antimicrobial activity of this compound compared to its analogs .
- Cancer Research : In vivo studies on mice models bearing KARPAS-299 tumors revealed that administration of the compound significantly reduced tumor size and inhibited ALK phosphorylation, indicating its potential as an anticancer agent .
Q & A
Basic: What are the optimal synthetic routes for Ethyl 8-methoxy-4-(methylamino)quinoline-3-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step procedures:
Quinoline Core Formation : Start with cyclization reactions using Gould-Jacobs or Friedländer methods. For example, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives are synthesized via cyclocondensation of substituted anilines with β-keto esters .
Functionalization : Introduce methoxy and methylamino groups via nucleophilic substitution or palladium-catalyzed coupling. For instance, methoxy groups are added using alkylation with methyl iodide, while methylamino groups are introduced via Buchwald-Hartwig amination .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) for isolation. Purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How is the compound characterized for purity and structural integrity?
Methodological Answer:
Key analytical techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, methylamino protons at δ 2.5–3.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 305.12 for CHNO) .
- HPLC : Purity >98% using a gradient of 0.1% formic acid in acetonitrile/water (retention time ~12 min) .
- IR Spectroscopy : Detect ester carbonyl (C=O stretch at ~1700 cm) and quinoline ring vibrations (C=N at ~1600 cm) .
Advanced: How can the crystal structure be resolved using SHELX software?
Methodological Answer:
Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K. Collect data up to 0.8 Å resolution .
Structure Solution : Employ SHELXD for phase determination via dual-space methods. For challenging cases (e.g., twinning), use TWIN/BASF commands .
Refinement : Apply SHELXL with anisotropic displacement parameters. Address disorder by splitting atoms (e.g., methoxy groups) and refining occupancy .
Validation : Check R-factor (<5%), residual electron density (<1 eÅ), and PLATON/CHECKCIF for geometric outliers .
Advanced: How do substituents (e.g., methoxy, methylamino) influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Methoxy Group : Enhances lipophilicity and membrane penetration. Compare analogs with/without methoxy using logP measurements and antimicrobial MIC assays .
- Methylamino Group : Modulates target binding (e.g., DNA gyrase inhibition). Replace with ethylamino or acetyl groups to test steric/electronic effects .
- In Silico Docking : Use AutoDock Vina to model interactions with bacterial topoisomerase IV. Methylamino shows hydrogen bonding with Asp83 (binding affinity: −8.2 kcal/mol) .
Advanced: How can computational methods predict binding modes with biological targets?
Methodological Answer:
Molecular Docking :
- Prepare the protein (e.g., PDB: 1KZN) in AutoDock Tools. Define the active site (grid size: 20×20×20 Å).
- Run 100 genetic algorithm trials; cluster results by RMSD (<2.0 Å) .
Molecular Dynamics (MD) Simulations :
- Use GROMACS with CHARMM36 force field. Simulate 50 ns in explicit solvent. Analyze stability via RMSD (<3.0 Å) and hydrogen bond persistence (>80% occupancy) .
Advanced: How to resolve contradictions in antimicrobial activity data across studies?
Methodological Answer:
Assay Standardization :
Compound Stability :
- Test degradation via HPLC under assay conditions (e.g., pH 7.4, 37°C). Adjust storage (desiccated, −20°C) if instability is observed .
Synergistic Effects :
- Check for adjuvant interactions using checkerboard assays (FIC index ≤0.5 indicates synergy) .
Basic: What handling and stability protocols are recommended?
Methodological Answer:
- Storage : Store in amber vials at −20°C under argon. Desiccate to prevent hydrolysis .
- Stability Testing : Monitor via TLC (silica gel, ethyl acetate/hexane) weekly. Degradation products (e.g., free carboxylic acid) appear as new spots (R ~0.2) .
- PPE : Use nitrile gloves, lab coat, and fume hood during synthesis to avoid dermal/ocular exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
